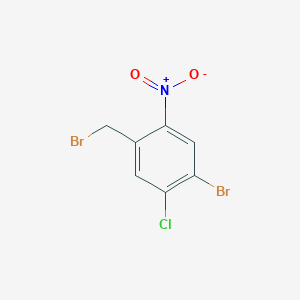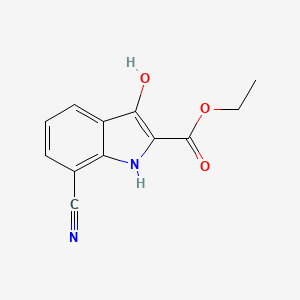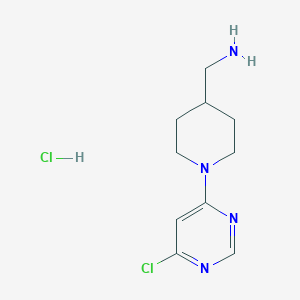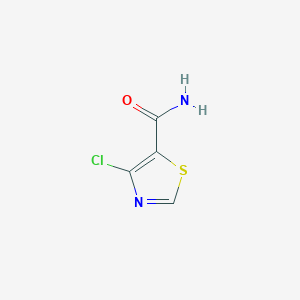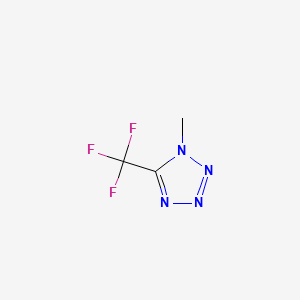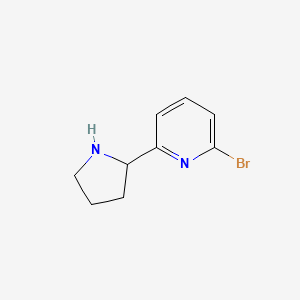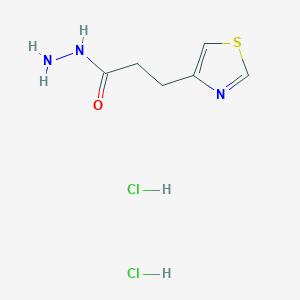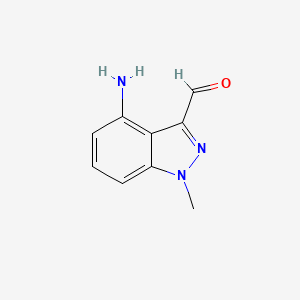
4-Amino-1-methyl-1H-indazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-methyl-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1H-indazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 1-methyl-1H-indazole-3-carbaldehyde.
Reaction Conditions: Common solvents used in these reactions include tetrahydrofuran (THF) and dimethylformamide (DMF), with catalysts such as palladium or copper salts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles in the presence of a base like triethylamine or pyridine.
Major Products
Oxidation: 4-Amino-1-methyl-1H-indazole-3-carboxylic acid.
Reduction: 4-Amino-1-methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
4-Amino-1-methyl-1H-indazole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Amino-1-methyl-1H-indazole-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and other cellular processes
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carbaldehyde: Another indazole derivative with similar synthetic routes and applications.
4-Amino-1H-indazole-3-carbaldehyde: Lacks the methyl group at the 1-position but shares similar reactivity and applications.
1-Methyl-1H-indazole-3-carbaldehyde: Lacks the amino group at the 4-position but is used in similar synthetic applications
Uniqueness
4-Amino-1-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both the amino group at the 4-position and the methyl group at the 1-position, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
4-amino-1-methylindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H9N3O/c1-12-8-4-2-3-6(10)9(8)7(5-13)11-12/h2-5H,10H2,1H3 |
Clave InChI |
VOZWESQSXGEKOU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC(=C2C(=N1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




